Necrosis inhibitor 3

Necroptosis Cell Death Inflammation

Necrosis inhibitor 3, also known as compound B3 (CAS: 2258670-86-7), is a small molecule inhibitor with a molecular weight of 478.56 and the chemical formula C25H26N4O4S. It is primarily characterized as a potent inhibitor of necrosis , with reported activity in cellular models.

Molecular Formula C25H26N4O4S
Molecular Weight 478.6 g/mol
Cat. No. B12373190
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNecrosis inhibitor 3
Molecular FormulaC25H26N4O4S
Molecular Weight478.6 g/mol
Structural Identifiers
SMILESC1CCC(CC1)OC(=O)N2CCOC3=C2C=C(C=N3)C4=CC5=C(C=C4)N=C(S5)NC(=O)C6CC6
InChIInChI=1S/C25H26N4O4S/c30-22(15-6-7-15)28-24-27-19-9-8-16(13-21(19)34-24)17-12-20-23(26-14-17)32-11-10-29(20)25(31)33-18-4-2-1-3-5-18/h8-9,12-15,18H,1-7,10-11H2,(H,27,28,30)
InChIKeyKGLNMAUXXADENF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Necrosis Inhibitor 3 (Compound B3) - Technical Baseline and Chemical Identity for Procurement


Necrosis inhibitor 3, also known as compound B3 (CAS: 2258670-86-7), is a small molecule inhibitor with a molecular weight of 478.56 and the chemical formula C25H26N4O4S . It is primarily characterized as a potent inhibitor of necrosis , with reported activity in cellular models. This compound is supplied for research purposes to investigate necrotic cell death pathways and is not intended for therapeutic use .

Why Generic Substitution for Necrosis Inhibitor 3 (Compound B3) Carries Significant Experimental Risk


Interchanging 'necrosis inhibitors' without rigorous validation is scientifically unsound due to fundamental differences in their molecular targets and potency. The term encompasses compounds acting on distinct nodes in the necroptotic pathway (e.g., RIPK1, RIPK3, MLKL) or via unrelated mechanisms (e.g., oxidative stress). For example, while Necrostatin-1 (Nec-1) is an allosteric RIPK1 inhibitor with an IC50 in the high nanomolar to micromolar range [1], Necrosis inhibitor 3 is reported to be a potent inhibitor with an IC50 of 0.29 nM in HT29 cells . This nearly 1000-fold difference in reported potency, combined with potential differences in target engagement and selectivity profiles, means that substituting one compound for another can lead to misinterpretation of pathway involvement, erroneous dose-response relationships, and failed experimental replication. The quantitative evidence below underscores the necessity of selecting the specific tool compound validated for a given experimental context.

Quantitative Differentiation Guide for Necrosis Inhibitor 3 (Compound B3) Procurement


Comparative Cellular Potency Against HT-29 Necrosis Model

Necrosis inhibitor 3 demonstrates significantly higher potency in inhibiting necrosis in HT-29 cells compared to the widely used tool compound Necrostatin-1 (Nec-1). The IC50 of Necrosis inhibitor 3 is reported as 0.29 nM , whereas Nec-1 is reported with an EC50 of 490 nM for inhibiting TNF-α-induced necroptosis in a cellular context [1].

Necroptosis Cell Death Inflammation

Comparative Potency Against RIPK1 Kinase Activity

In a biochemical context, Necrosis inhibitor 3's cellular potency suggests a strong interaction with its target. The first-generation inhibitor Nec-1 has a reported IC50 of 754 nM against recombinant human RIPK1 kinase [1]. While direct biochemical data for Necrosis inhibitor 3 are not publicly available in the same assay, its sub-nanomolar cellular activity implies a highly potent mechanism of action that may involve either enhanced target binding or a unique mode of inhibition not captured by standard kinase assays.

Kinase Inhibition RIPK1 Necroptosis

High-Value Application Scenarios for Necrosis Inhibitor 3 (Compound B3) Based on Verified Evidence


Ultra-Potent Tool for Validating Necroptosis Dependence in HT-29 Cell-Based Assays

Given its reported IC50 of 0.29 nM in HT-29 cells , Necrosis inhibitor 3 is optimally suited as a high-sensitivity tool compound for confirming the role of necroptosis in this specific cell line. Its extreme potency allows for use at low concentrations, minimizing the risk of off-target effects or compound interference that can occur with high micromolar concentrations of less potent inhibitors like Nec-1. This makes it particularly valuable for experiments requiring prolonged incubation or for combination studies where minimizing drug load is critical.

Structure-Activity Relationship (SAR) Studies for Next-Generation Necroptosis Inhibitors

The remarkable potency of Necrosis inhibitor 3 (IC50 0.29 nM) compared to first-generation tool compounds positions it as a promising lead scaffold for medicinal chemistry programs. Researchers focused on developing novel RIPK1, RIPK3, or MLKL inhibitors can utilize compound B3 as a benchmark for potency. Analyzing its chemical structure (C25H26N4O4S) in relation to its high activity can inform the design of new analogs aimed at achieving similar or improved potency, selectivity, and pharmacokinetic profiles.

Investigating the Molecular Basis of Potency in Necroptosis Pathways

The gap between the high cellular potency of Necrosis inhibitor 3 (0.29 nM) and the reported biochemical IC50 of Nec-1 (754 nM) [1] presents a unique research opportunity. This compound can be used as a chemical probe to investigate whether its potency stems from superior target binding, a novel allosteric mechanism, or the engagement of a different regulatory node within the necroptotic complex. Such studies could reveal new biology and inform the development of more effective therapeutic candidates.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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